Boc-DL-Ala-DL-Ala-DL-Pro-OH

Description

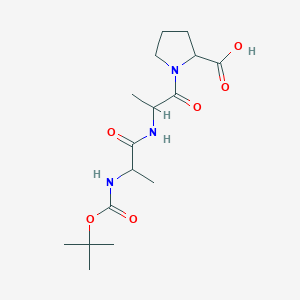

Boc-DL-Ala-DL-Ala-DL-Pro-OH is a synthetic tripeptide featuring a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus. The compound consists of two DL-alanine residues and one DL-proline residue, with the Boc group enhancing stability during peptide synthesis by preventing unwanted side reactions. The DL configuration indicates a racemic mixture, which may influence its conformational flexibility and interactions in biological systems.

Properties

IUPAC Name |

1-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6/c1-9(18-15(24)25-16(3,4)5)12(20)17-10(2)13(21)19-8-6-7-11(19)14(22)23/h9-11H,6-8H2,1-5H3,(H,17,20)(H,18,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEXQIHRIIHENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-ALA-ALA-PRO-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of L-alanine using the BOC group. The protected L-alanine (BOC-ALA-OH) is then coupled with another molecule of protected L-alanine (BOC-ALA-OH) to form BOC-ALA-ALA-OH. Finally, this dipeptide is coupled with protected L-proline (BOC-PRO-OH) to yield BOC-ALA-ALA-PRO-OH .

Industrial Production Methods

Industrial production of BOC-ALA-ALA-PRO-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise coupling of amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial production include coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), as well as solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Chemical Reactions Analysis

Types of Reactions

BOC-ALA-ALA-PRO-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of BOC-ALA-ALA-PRO-OH is primarily related to its role as a building block in peptide synthesis. The BOC group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using BOC-ALA-ALA-PRO-OH .

Comparison with Similar Compounds

Boc-Protected Single Amino Acids

Boc-DL-Ala-OH (CAS 3744-87-4):

- Molecular Weight : 189.2 g/mol.

- Solubility : Soluble in water or 1% acetic acid .

- Role : Used as a building block in peptide synthesis, protecting the amine group of alanine.

Boc-DL-Pro-OH (CAS 351002-65-8):

Comparison :

- The tripeptide Boc-DL-Ala-DL-Ala-DL-Pro-OH combines the properties of both Boc-DL-Ala-OH and Boc-DL-Pro-OH. Its molecular weight (estimated ~400–450 g/mol) exceeds individual Boc-amino acids, likely reducing solubility in aqueous solvents compared to single residues.

Alternative Protecting Groups: Z-DL-Pro-OH and Ac-DL-Pro-OH

Z-DL-Pro-OH (CAS 5618-96-2):

- Protecting Group : Benzyloxycarbonyl (Z).

- Molecular Weight : 249.26 g/mol.

- Stability : Less stable under acidic conditions compared to Boc .

Ac-DL-Pro-OH (CAS 1074-79-9):

- Protecting Group : Acetyl (Ac).

Comparison :

- Boc protection offers superior acid stability, making this compound more suitable for stepwise synthesis under acidic deprotection conditions.

Modified Proline Derivatives

Boc-α-(1-naphthylmethyl)-DL-Pro-OH (CAS 351002-65-8):

- Structure : Proline modified with a naphthylmethyl group.

- Molecular Weight : 355.43 g/mol.

- Impact : Bulky substituents increase hydrophobicity, affecting solubility and membrane permeability .

Boc-α-(3-chlorobenzyl)-DL-Pro-OH (CAS 351002-87-4):

Comparison :

- Unlike these modified proline derivatives, this compound lacks aromatic or halogenated side chains, likely improving aqueous solubility but reducing lipid bilayer interactions.

Peptides with Similar Sequences

H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH :

Comparison :

- The absence of Boc in H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH increases its polarity but reduces synthetic yield due to unprotected amines.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.